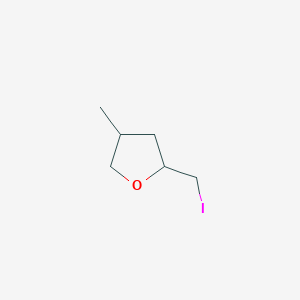

2-(Iodomethyl)-4-methyloxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11IO |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

2-(iodomethyl)-4-methyloxolane |

InChI |

InChI=1S/C6H11IO/c1-5-2-6(3-7)8-4-5/h5-6H,2-4H2,1H3 |

InChI Key |

HOCUMDJJBOVVGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OC1)CI |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions of the Iodomethyl Group

The iodomethyl group in 2-(iodomethyl)-4-methyloxolane serves as a key site for nucleophilic attack, where the iodide ion acts as an effective leaving group. These reactions can proceed through various pathways, influenced by the nature of the nucleophile, solvent conditions, and the stereochemistry of the starting material.

Intra- and Intermolecular Pathways

Nucleophilic substitution at the iodomethyl carbon can occur via both intermolecular and intramolecular routes. In an intermolecular reaction , an external nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide ion.

A competing intramolecular pathway can occur if a nucleophilic center exists within the same molecule. In the case of this compound derivatives with an appropriately positioned internal nucleophile, cyclization can take place. The regioselectivity of such intramolecular reactions is governed by Baldwin's rules, which favor the formation of 5- and 6-membered rings.

Influence of Nucleophile and Solvent

The outcome of nucleophilic substitution reactions is highly dependent on the properties of the nucleophile and the solvent.

Nucleophile: Strong, "soft" nucleophiles, such as thiolates and cyanides, tend to favor SN2 reactions, leading to direct displacement of the iodide. ntu.ac.uk Bulky nucleophiles may face steric hindrance, slowing the rate of reaction or favoring elimination pathways if possible.

Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMSO, are known to accelerate SN2 reactions by solvating the cation while leaving the anion (the nucleophile) relatively free and reactive. Polar protic solvents, like water or alcohols, can solvate both the cation and the nucleophile, potentially slowing down the reaction rate for SN2 pathways but favoring SN1 mechanisms if a stable carbocation can be formed.

| Nucleophile | Solvent | Predominant Pathway |

| Thiophenolate | DMF | SN2 |

| Cyanide | DMSO | SN2 |

| Water | Water | SN1 (if carbocation is stabilized) |

| Acetate | Acetic Acid | SN2 |

Retention and Inversion of Configuration

For chiral this compound, the stereochemical outcome of nucleophilic substitution is a critical aspect.

Inversion of Configuration: A classic SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the iodine. This results in an inversion of the stereochemical configuration at that center.

Ring-Opening and Rearrangement Reactions

The oxolane ring, while more stable than smaller cyclic ethers like oxiranes, can undergo ring-opening and rearrangement reactions under specific conditions, particularly in the presence of acids or bases.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of a strong acid, the oxygen atom of the oxolane ring can be protonated, forming a good leaving group (a hydroxyl group in the opened form). youtube.comkhanacademy.org This activation facilitates nucleophilic attack on one of the ring carbons.

The regioselectivity of the attack by a nucleophile depends on the substitution pattern of the oxolane. For this compound, the attack could occur at either C2 or C5.

SN2-like attack: Under conditions with a strong nucleophile, the attack is likely to occur at the less sterically hindered C5 position.

SN1-like attack: If the conditions favor the formation of a carbocation (e.g., with a weaker nucleophile and a stabilizing substituent), the nucleophile will attack the more substituted carbon (C2), which can better stabilize a positive charge. The presence of the iodomethyl group at C2 would influence the stability of a potential carbocation at this position.

| Catalyst | Nucleophile | Site of Attack | Mechanism |

| H2SO4 | H2O | C2 or C5 | SN1 or SN2 |

| Lewis Acid (e.g., BF3) | Alcohol | C2 or C5 | SN1 or SN2 |

Base-Mediated Rearrangements

Strong bases can induce rearrangements in ethers, although this is less common for saturated systems like oxolane compared to allylic or vinylic ethers. A possible base-mediated reaction for a derivative of this compound could involve deprotonation at a carbon adjacent to the oxygen, followed by a ring-opening or rearrangement process. However, for the parent compound, the most likely reaction with a strong base would be nucleophilic substitution at the iodomethyl group.

Oxidative and Reductive Ring Transformations

While the oxolane ring is typically robust, certain oxidative and reductive conditions can induce its transformation. Oxidative cleavage of tetrahydrofuran (B95107) (THF) rings, though not common, can be achieved with strong oxidizing agents, often involving radical intermediates. In the context of this compound, such reactions would likely be initiated at a position alpha to the ether oxygen, a site susceptible to hydrogen abstraction.

Reductive transformations often target the C-I bond. However, harsh reducing conditions, such as those employing strong Lewis acids and hydride reagents, could potentially lead to ring opening of the oxolane moiety. More commonly, reductive processes involving the ring would proceed via radical intermediates, where fragmentation of the cyclic system can occur, as discussed in subsequent sections.

| Reaction Type | Typical Reagents | Potential Outcome for this compound |

|---|---|---|

| Oxidative Cleavage | Strong oxidants (e.g., RuO₄) | Formation of lactones or dicarbonyl compounds |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄/AlCl₃) | Ring opening to form an iodinated alcohol |

Involvement in Radical Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making the compound a precursor to a primary alkyl radical. This reactivity is central to its involvement in a variety of radical-mediated transformations. The formation of the 2-(4-methyloxolan-2-yl)methyl radical opens pathways to numerous synthetic applications, including carbon-carbon bond formation and functional group interconversions.

Radical Initiation and Propagation

The generation of a radical from this compound can be initiated through several standard methods. uchicago.edu

Thermal or Photochemical Initiation: Simple heating or irradiation with UV light can provide the energy needed to cleave the C-I bond homolytically.

Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN), are commonly used. uchicago.edu Upon heating, AIBN decomposes to form nitrogen gas and cyanoisopropyl radicals, which can then abstract the iodine atom from this compound to generate the desired alkyl radical.

Tin-Based Reagents: Reagents like tributyltin hydride (Bu₃SnH) are classic mediators of radical reactions. libretexts.org A catalytic amount of initiator (like AIBN) generates a tributyltin radical (Bu₃Sn•), which then abstracts the iodine atom to produce the alkyl radical and tributyltin iodide. libretexts.org

Once formed, the 2-(4-methyloxolan-2-yl)methyl radical enters the propagation phase of the chain reaction. uchicago.edu In a simple reduction (dehalogenation), this radical would abstract a hydrogen atom from a donor like Bu₃SnH, yielding 2,4-dimethyloxolane and regenerating the Bu₃Sn• radical to continue the chain. libretexts.org Alternatively, the radical can add to unsaturated systems like alkenes or alkynes, forming a new C-C bond and a new radical species, which then continues the propagation cycle.

| Step | Method | Typical Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| Initiation | Chemical | AIBN, Benzoyl peroxide (heat) | 2-(4-methyloxolan-2-yl)methyl radical |

| Initiation | Mediated | Bu₃SnH, (Me₃Si)₃SiH with AIBN (cat.) | 2-(4-methyloxolan-2-yl)methyl radical |

| Propagation | Reduction | Bu₃SnH (stoichiometric) | Bu₃Sn• |

| Propagation | C-C Bond Formation | Alkenes, Alkynes | Adduct radical |

Cyclization and Fragmentation Processes

The 2-(4-methyloxolan-2-yl)methyl radical is a key intermediate that can undergo further intramolecular reactions.

Cyclization: While intramolecular cyclization of this specific radical onto the oxolane ring is unlikely due to the strain of the resulting bicyclic system, if the molecule were attached to a separate unsaturated moiety, intramolecular radical cyclization would be a highly probable and synthetically valuable pathway. For instance, radical cyclization is a powerful method for forming five- and six-membered rings. libretexts.org

Fragmentation: A more plausible intramolecular fate for a radical centered on the oxolane ring itself (rather than the exocyclic methyl group) is β-fragmentation, leading to ring opening. If a radical were generated at the C2 position of the oxolane ring (e.g., through hydrogen abstraction), the resulting intermediate could undergo cleavage of the C-O bond to form an acyclic enol ether radical. This process is a known pathway for the degradation of ethereal solvents under radical conditions.

Role of Hypervalent Iodine Chemistry in Reactivity

While primary alkyl iodides themselves are not hypervalent, they can serve as precursors to transient hypervalent iodine species under oxidative conditions. rsc.org Hypervalent iodine compounds, typically featuring iodine in the +3 (Iodine(III)) or +5 (Iodine(V)) oxidation state, are powerful and versatile reagents in organic synthesis, known for their electrophilic nature and ability to facilitate oxidative transformations. princeton.edunsf.gov

Formation and Reactivity of Iodine(III) and Iodine(V) Intermediates

The oxidation of this compound could, in principle, lead to the formation of Iodine(III) intermediates. For example, reaction with a peracid like m-chloroperbenzoic acid (mCPBA) can lead to an oxidative displacement of the iodine. rsc.org This process is thought to involve the formation of a transient hypervalent species, such as an alkyl(aryl)iodonium salt or a related intermediate, which then undergoes nucleophilic attack.

The general pathway involves:

Oxidation of the alkyl iodide (R-I) by an oxidant to form a reactive Iodine(III) species, notionally [R-I(X)₂], where X is a ligand from the oxidant (e.g., an acyloxy group).

This intermediate is highly electrophilic at the carbon atom attached to the iodine.

Nucleophilic attack at this carbon, with the hypervalent iodine moiety acting as an excellent leaving group, results in a substitution product. acs.org

Studies on primary alkyl iodides have shown that this oxidative displacement can occur with retention of configuration at the carbon center, suggesting a mechanism that does not involve a free carbocation. rsc.org The formation of more stable Iodine(V) species from a primary alkyl iodide is less common and would require very strong oxidizing conditions.

Ligand Exchange and Group Transfer Reactions

A fundamental aspect of hypervalent iodine chemistry is the process of ligand exchange. nsf.govnih.gov In the context of a transient Iodine(III) intermediate derived from this compound, [R-I(X)₂], the ligands (X) can be exchanged with other nucleophiles present in the reaction medium. This ligand exchange is a key step that precedes the final group transfer.

For example, if the oxidation is performed in the presence of an alcohol (R'OH), the initial acyloxy ligands could be exchanged for alkoxy ligands. The subsequent reductive elimination would then transfer one of these groups to the alkyl carbon, forming an ether and reducing the iodine back to its monovalent state (Iodine(I)). This sequence of oxidation, ligand exchange, and reductive elimination is the basis for the utility of hypervalent iodine reagents as mediators of a wide range of oxidative functionalizations. nih.gov

| Process | Description | Example Reagents | Plausible Intermediate from Target Molecule |

|---|---|---|---|

| Oxidation | Conversion of R-I to a transient R-I(III) species. | mCPBA, Peracetic acid | [(C₆H₁₁O)CH₂-I(OCOR)₂] |

| Ligand Exchange | Replacement of ligands on the I(III) center. | Alcohols, Carboxylic acids, Water | [(C₆H₁₁O)CH₂-I(OR')₂] |

| Group Transfer | Reductive elimination to form a new C-Nu bond. | (Product formation) | (C₆H₁₁O)CH₂-Nu |

Computational and Experimental Mechanistic Elucidation

The elucidation of the reaction mechanisms of this compound involves a synergistic approach, combining experimental observations with computational modeling to provide a complete picture of the transformation at a molecular level.

Kinetic Studies and Reaction Profiling

Kinetic studies are instrumental in understanding the rate of a chemical reaction and the factors that influence it. For reactions involving this compound, kinetic analysis provides insights into the reaction order, rate constants, and activation energies, which are all critical parameters for defining the reaction mechanism.

Reaction profiling, often achieved through techniques like in-situ spectroscopy (e.g., NMR, IR) and chromatography (e.g., HPLC, GC), allows for the real-time monitoring of the concentrations of reactants, intermediates, and products. This data is then used to construct a reaction profile, a graphical representation of concentration versus time.

Interactive Data Table: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This table illustrates how varying the initial concentrations of the reactants can help determine the reaction order with respect to each component. The data presented is hypothetical and serves as an example of typical kinetic study results.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), chemists can follow the labeled atom's position in the product molecules, providing unambiguous evidence for bond-making and bond-breaking events.

In the context of this compound, isotopic labeling could be used to, for example, distinguish between an Sₙ1 and Sₙ2 mechanism in a nucleophilic substitution reaction. If the carbon of the iodomethyl group is labeled with ¹³C, the position of this label in the product can confirm whether an inversion of stereochemistry has occurred, a hallmark of the Sₙ2 pathway.

Transition State Analysis

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the point of maximum energy along the reaction coordinate. The structure and energy of the transition state are critical in determining the rate and selectivity of a chemical reaction.

Computational chemistry plays a pivotal role in transition state analysis. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the geometry and energy of the transition state. These calculations can also predict vibrational frequencies, where the presence of a single imaginary frequency confirms the structure as a true transition state.

Interactive Data Table: Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Sₙ2 Substitution | DFT (B3LYP/6-31G) | 22.5 |

| E2 Elimination | DFT (B3LYP/6-31G) | 28.1 |

This hypothetical data shows that for a given reaction of this compound, the Sₙ2 pathway has a lower activation energy, suggesting it would be the kinetically favored pathway under the specified computational conditions.

Through the combined application of these experimental and computational techniques, a detailed and accurate mechanistic understanding of the chemical reactivity of this compound can be achieved. This knowledge is not only of fundamental academic interest but also provides a practical framework for the rational design of synthetic routes utilizing this versatile chemical building block.

Applications in Advanced Organic Synthesis

As a Chiral Building Block in Total Synthesis

The utility of chiral building blocks is paramount in the total synthesis of natural products, where precise control of stereochemistry is often the most significant challenge. Functionalized tetrahydrofurans, such as 2-(iodomethyl)-4-methyloxolane, serve as versatile synthons for the introduction of stereodefined fragments into larger, more complex molecules.

Synthesis of Natural Product Intermediates

While direct applications of this compound in the synthesis of specific natural product intermediates are not extensively documented in readily available literature, the principles of its reactivity can be inferred from analogous structures. The iodomethyl group is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This reactivity allows for the coupling of the chiral tetrahydrofuran (B95107) moiety to other fragments, a key step in the convergent synthesis of natural product skeletons.

For instance, the tetrahydrofuran core is a recurring structural motif in the annonaceous acetogenins, a large family of natural products known for their potent biological activities. The synthesis of these complex molecules often relies on the coupling of chiral tetrahydrofuran-containing fragments. A hypothetical retrosynthetic analysis of an acetogenin (B2873293) intermediate might involve the disconnection of a side chain from the tetrahydrofuran core, which could be re-formed through the reaction of a suitable nucleophile with a chiral electrophile like this compound.

The stereoselective synthesis of chiral tetrahydrofurans from biomass-derived sources like L-arabinose highlights the accessibility of such building blocks. nih.gov These methods provide access to functionalized tetrahydrofurans that can be further elaborated into key intermediates for natural product synthesis.

| Reactant/Intermediate | Reagent | Product | Reaction Type |

| Chiral alcohol | This compound | Chiral ether | Williamson ether synthesis |

| Organocuprate | This compound | Alkylated tetrahydrofuran | Nucleophilic substitution |

| Enolate | This compound | C-alkylated product | Nucleophilic substitution |

Construction of Complex Molecular Architectures

The construction of complex molecular architectures often involves the strategic assembly of smaller, stereochemically defined building blocks. researchgate.netkit.eduuni-mainz.de The rigid, chiral scaffold of this compound can be exploited to control the spatial arrangement of substituents in the target molecule. The defined stereochemistry at the C2 and C4 positions of the oxolane ring can influence the stereochemical outcome of subsequent reactions at remote positions.

The synthesis of polyether ionophores, a class of natural products characterized by multiple tetrahydrofuran and tetrahydropyran (B127337) rings, provides a compelling example of the importance of chiral ether-containing building blocks. The iterative coupling of such fragments allows for the construction of the complex, repeating ether linkages found in these molecules. While specific examples utilizing this compound are not prominent, its potential as a building block in such endeavors is clear.

Formation of Fused and Spirocyclic Ring Systems

The iodomethyl group of this compound is not only a handle for intermolecular reactions but also a key functional group for intramolecular cyclizations, leading to the formation of fused and spirocyclic ring systems.

Generation of Methylene (B1212753) Tetrahydrofuran-Fused Carbohydrates and Analogues

A reliable method for the introduction of a fused methylene tetrahydrofuran ring into carbohydrates has been developed, which utilizes an iodocyclization reaction as a key step. rug.nl This approach involves the regioselective oxidation of a hydroxyl group on a pyranoside, followed by a stereoselective allylation. The resulting homoallylic alcohol can then undergo an iodocyclization reaction with a neighboring hydroxyl group to form a fused tetrahydrofuran ring. rug.nl Subsequent elimination of hydrogen iodide affords the desired methylene tetrahydrofuran-fused carbohydrate. rug.nl

This methodology underscores the potential of iodo-functionalized compounds in the synthesis of complex, fused-ring systems. While the reported example starts with an allylated carbohydrate that generates the iodomethyl group in situ, a similar strategy could be envisioned where a pre-functionalized building block like this compound is attached to a carbohydrate scaffold prior to an intramolecular cyclization.

| Starting Material | Key Reaction | Product |

| Allylated pyranoside | Iodocyclization | Methylene tetrahydrofuran-fused carbohydrate |

Synthesis of Oxaspiro[X.Y]heptane and Related Structures

The synthesis of spirocyclic ethers, including oxaspiro[X.Y]heptane and related structures, can be achieved through various synthetic strategies. One plausible approach involving this compound would be an intramolecular alkylation. For example, if the 4-methyl group were replaced with a functional group containing a nucleophile, such as a hydroxyl or a protected amine, an intramolecular S(_N)2 reaction could lead to the formation of an oxaspirocycle.

For instance, a substrate containing both the 2-(iodomethyl)oxolane moiety and a tethered alcohol could be induced to cyclize under basic conditions to form an oxaspiro[4.4]nonane derivative. The stereochemistry of the starting oxolane would directly translate to the stereochemistry of the resulting spirocycle. The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization, demonstrating the feasibility of forming such spirocyclic systems. nih.gov

| Precursor | Reaction Condition | Spirocyclic Product |

| 2-(Iodomethyl)oxolane with tethered alcohol | Base | Oxaspiro[4.4]nonane derivative |

| 2-(Iodomethyl)oxolane with tethered amine | Base | Azaspiro[4.4]nonane derivative |

Development of Bioactive Compound Scaffolds

The ability to functionalize the iodomethyl group allows for the attachment of various pharmacophores or for the incorporation of the tetrahydrofuran moiety into a larger molecular framework. This modular approach is central to modern drug discovery, where libraries of compounds are synthesized and screened for biological activity.

The development of bioactive polymer composite scaffolds for applications such as bone tissue engineering also highlights the importance of creating biocompatible and functional materials. monash.edu While not directly related to small molecule drug discovery, it underscores the broader trend of using well-defined chemical structures to create functional materials for biological applications. The chiral nature of this compound could be advantageous in designing scaffolds that interact specifically with biological systems.

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the creation of a detailed scientific article based on the provided outline.

Extensive and repeated searches of scientific databases and chemical literature have yielded no specific information on the synthesis, applications, or reaction chemistry of "this compound." The provided outline requires in-depth, scientifically accurate content, including detailed research findings and data tables, for sections and subsections such as "," "Cross-Coupling and Functionalization Reactions," and its role as a precursor in medicinal chemistry.

The absence of any published research or data directly related to "this compound" makes it impossible to fulfill the request for a thorough and informative article that strictly adheres to the specified topics. Generating content without supporting scientific literature would result in an inaccurate and fabricated article.

A search for the compound did reveal a commercially available, related substance, "4-ethyl-2-(iodomethyl)-4-methyloxolane" (CAS No. 2060062-99-7). However, this is a distinct chemical entity, and information about it cannot be substituted to describe "this compound."

Therefore, no article can be generated for the requested subject due to the lack of available scientific information. There are no research findings to report for any of the outlined sections, and consequently, no data tables or a list of mentioned compounds can be compiled.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular framework of 2-(Iodomethyl)-4-methyloxolane by probing the magnetic properties of its atomic nuclei.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for establishing the basic connectivity of atoms within the molecule.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (on C4) | 1.0 - 1.2 | Doublet | 6.5 - 7.5 |

| H (on C4) | 2.0 - 2.3 | Multiplet | - |

| CH₂ (on C5) | 3.6 - 4.0 | Multiplet | - |

| CH₂ (on C3) | 1.5 - 1.9 | Multiplet | - |

| H (on C2) | 4.0 - 4.3 | Multiplet | - |

| CH₂I | 3.2 - 3.5 | Multiplet | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The carbon attached to the electronegative iodine atom (CH₂I) and the carbons of the oxolane ring adjacent to the oxygen atom (C2 and C5) are expected to resonate at lower fields (higher ppm values).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (on C4) | 15 - 25 |

| C4 | 30 - 40 |

| C3 | 35 - 45 |

| C5 | 65 - 75 |

| C2 | 75 - 85 |

| CH₂I | 5 - 15 |

Two-dimensional NMR experiments are crucial for assembling the complete picture of the molecule's structure, including the relative stereochemistry of the substituents on the oxolane ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the proton on C2 and the protons on C3, as well as between the proton on C4 and the protons on C3 and C5, and the methyl protons. This confirms the connectivity of the aliphatic chain within the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at 4.0-4.3 ppm would correlate with the carbon signal at 75-85 ppm, confirming their assignment to C2 and its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding. For this compound, NOESY could reveal the relative orientation of the iodomethyl group at C2 and the methyl group at C4. For instance, a cross-peak between the proton on C2 and the methyl protons would suggest that these groups are on the same face of the oxolane ring (cis), while the absence of such a peak might suggest a trans relationship.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate its structure in the solid phase. ethz.chemory.edu In the solid state, the oxolane ring of this compound will adopt a fixed conformation. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. libretexts.org Cross-polarization MAS (CP-MAS) experiments could be used to enhance the signal of the ¹³C nuclei and provide information about the rigidity and local environment of different parts of the molecule. mdpi.com By analyzing the chemical shifts and through-space dipolar couplings in the solid state, it is possible to determine the puckering of the tetrahydrofuran (B95107) ring and the orientation of the substituents, providing a detailed picture of its crystalline conformation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. The exact mass of the molecular ion of this compound can be calculated and compared with the experimentally determined value to confirm its elemental composition.

Predicted HRMS Data for this compound (C₆H₁₁IO)

| Ion | Calculated Exact Mass |

| [M]⁺ | 241.9855 |

| [M+H]⁺ | 242.9933 |

| [M+Na]⁺ | 264.9752 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways.

Loss of Iodine: A prominent fragmentation pathway would likely involve the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•) or an iodide ion (I⁻), depending on the ionization mode. This would lead to a significant peak at m/z corresponding to the [M-I]⁺ fragment.

Ring Opening and Cleavage: The oxolane ring can undergo cleavage, particularly alpha-cleavage adjacent to the oxygen atom. This could lead to the formation of various smaller fragment ions.

Loss of the Iodomethyl Group: The entire iodomethyl group (-CH₂I) could be lost as a radical, leading to a fragment ion corresponding to the 4-methyloxolane cation.

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure and provides further confirmation of the identity of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. For a molecule like this compound, which lacks a chromophore for extensive UV-Vis analysis, IR spectroscopy is particularly crucial for identifying its key functional groups and bond vibrations.

Identification of Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its structural features: the oxolane (tetrahydrofuran) ring, the iodomethyl group, and the methyl group.

The most prominent vibrations are associated with C-H, C-O, and C-I bonds.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups on the oxolane ring and the iodomethyl substituent are expected in the 2850-3000 cm⁻¹ region. academyart.edudocbrown.info

C-H Bending: C-H bending or deformation vibrations for the CH₂ and CH₃ groups would likely appear in the 1370-1470 cm⁻¹ range. docbrown.info

C-O-C Stretching: The cyclic ether structure of the oxolane ring is characterized by a strong C-O-C asymmetric stretching vibration. For five-membered cyclic ethers like tetrahydrofuran, this band is typically observed between 1050 cm⁻¹ and 1150 cm⁻¹. academyart.edulibretexts.org This is often the most intense and diagnostically useful peak in the spectrum.

C-I Stretching: The carbon-iodine bond is weak and involves a heavy atom, resulting in a stretching vibration at a low frequency. The characteristic absorption for a C-I stretch is found in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.infospectroscopyonline.com

The table below summarizes the anticipated characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend/Deformation | Alkane (CH₂, CH₃) | 1370 - 1470 | Medium |

| C-O-C Asymmetric Stretch | Cyclic Ether | 1050 - 1150 | Strong |

| C-I Stretch | Iodoalkane | 500 - 600 | Medium-Strong |

Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The utility of this technique is most pronounced for molecules containing π-systems and chromophores.

This compound is a saturated compound, lacking conjugated π-systems. Its structure consists of only sigma (σ) bonds and non-bonding (n) electrons on the oxygen and iodine atoms.

σ → σ* Transitions: The C-C and C-H sigma bonds in the molecule require high energy to excite their electrons to an anti-bonding orbital (σ). These σ → σ transitions occur at very short wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iqmasterorganicchemistry.com

n → σ* Transitions: The non-bonding electrons on the ether oxygen and the iodine atom can be promoted to an anti-bonding sigma orbital (n → σ). These transitions require less energy than σ → σ transitions. While the n → σ* transition for the ether oxygen also typically falls below 200 nm, alkyl iodides can exhibit such transitions at longer wavelengths, sometimes appearing as a weak shoulder in the 250-260 nm region. uobabylon.edu.iq

Therefore, the UV-Vis spectrum of this compound is expected to be largely transparent above 220 nm, with a potential weak absorption band around 260 nm attributable to the n → σ* transition of the C-I bond. The absence of significant absorption in the 200-800 nm range confirms the lack of conjugated systems.

| Type of Transition | Orbitals Involved | Expected Wavelength (λmax) | Typical Molar Absorptivity (ε) |

| σ → σ | σ (C-C, C-H) → σ | < 200 nm | High |

| n → σ | n (Oxygen) → σ | ~185 nm | Low to Medium |

| n → σ | n (Iodine) → σ | ~260 nm | Low (< 500 M⁻¹cm⁻¹) |

X-ray Crystallography of Derivatives and Analogues

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography remains the definitive method for structural elucidation. Analysis of crystalline derivatives or structurally similar analogues provides invaluable, high-resolution data on the three-dimensional arrangement of atoms.

Elucidation of Solid-State Molecular Structure

Single-crystal X-ray diffraction (SCXRD) allows for the precise measurement of bond lengths, bond angles, and torsion angles within the crystal lattice. For a derivative of this compound, an X-ray crystal structure would provide an unambiguous depiction of the molecule's conformation in the solid state.

Studies on substituted tetrahydrofuran derivatives have demonstrated the power of this technique. nih.govnih.gov For instance, X-ray analysis would reveal:

The exact conformation of the five-membered oxolane ring, which typically adopts an envelope or twist conformation to minimize steric strain.

The precise bond lengths of C-C, C-O, and C-I bonds, and the bond angles within the ring and involving the substituents.

The spatial arrangement of the iodomethyl and methyl groups relative to the oxolane ring.

Intermolecular interactions in the crystal packing, such as van der Waals forces or potential weak hydrogen bonds.

This detailed structural information is fundamental for understanding the molecule's physical properties and reactivity.

Confirmation of Stereochemistry

This compound possesses two stereocenters (at C2 and C4), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). Spectroscopic methods like NMR can suggest the relative stereochemistry, but X-ray crystallography provides absolute confirmation. veranova.com

By analyzing a suitable crystalline derivative, especially one containing a heavy atom like iodine which facilitates the analysis, the absolute configuration of each chiral center can be determined. veranova.com This is achieved through the analysis of anomalous dispersion effects. X-ray crystallographic studies on various chiral tetrahydrofuran analogues have been successfully used to establish their absolute stereochemistry, which is crucial in fields like medicinal chemistry where biological activity is often highly dependent on stereoisomerism. nih.govrsc.org

Theoretical and Computational Chemistry

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule. nih.gov These studies provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's properties. For 2-(Iodomethyl)-4-methyloxolane, specific studies are not publicly available.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. mdpi.comjmchemsci.com It is employed for a variety of predictions, from spectroscopic properties to reaction mechanisms. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. osti.govnih.gov These simulations can reveal information about conformational changes, solvent effects, and the interactions between molecules. researchgate.net An MD study of this compound could provide valuable insights into its behavior in different environments, but no such simulation studies have been published.

Conformational Flexibility and Dynamics

The conformational landscape of "this compound" is primarily dictated by the puckering of the five-membered oxolane ring and the rotational freedom of its substituents. The tetrahydrofuran (B95107) ring, the core of the oxolane structure, is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the envelope (Cs symmetry) and twist (C2 symmetry) forms. The substituents, a methyl group at the 4-position and an iodomethyl group at the 2-position, significantly influence the relative energies of these conformers.

Computational studies on substituted tetrahydrofurans have shown that the preferred conformation minimizes steric interactions and maximizes stabilizing electronic effects. For "this compound", the substituents can adopt pseudo-axial or pseudo-equatorial orientations. The large size of the iodomethyl group suggests a strong preference for a pseudo-equatorial position to alleviate steric strain. The methyl group at the 4-position also influences the conformational equilibrium.

Molecular mechanics and density functional theory (DFT) calculations can be employed to map the potential energy surface of the molecule. These calculations can predict the most stable ground-state conformations and the energy barriers for interconversion between them. The dynamic nature of the ring means that at room temperature, the molecule likely exists as a mixture of rapidly interconverting conformers. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for studying such conformational equilibria in solution nih.govnih.govmdpi.comresearchgate.net.

Table 1: Hypothetical Relative Energies of "this compound" Conformers

| Conformer | Substituent Orientations (Iodomethyl, Methyl) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Twist (T1) | Pseudo-equatorial, Pseudo-equatorial | 0.00 | 75.3 |

| Envelope (E1) | Pseudo-equatorial, Pseudo-axial | 0.85 | 15.1 |

| Twist (T2) | Pseudo-equatorial, Pseudo-axial | 1.20 | 7.1 |

| Envelope (E2) | Pseudo-axial, Pseudo-equatorial | 2.50 | 2.5 |

Solvent Effects on Reactivity

The reactivity of "this compound" is largely centered around the iodomethyl group, which is susceptible to nucleophilic substitution reactions (SN2). The choice of solvent can have a profound impact on the rate of these reactions. The effect of the solvent is primarily related to its ability to solvate the reactants and the transition state.

In SN2 reactions, a polar aprotic solvent is generally preferred. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) can significantly accelerate the reaction rate compared to polar protic solvents like water, methanol, or ethanol (B145695) libretexts.orgmasterorganicchemistry.comyoutube.com. This is because polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of the iodomethyl group chemistrysteps.com. In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile "naked" and more reactive chemistrysteps.com.

Computational models, such as those employing a polarizable continuum model (PCM), can be used to simulate the effect of different solvents on the reaction energetics. These calculations can provide estimates of the activation energy for the SN2 reaction in various solvent environments, offering a theoretical basis for solvent selection in synthetic applications rsc.org.

Table 2: Hypothetical Relative Rate Constants for the SN2 Reaction of "this compound" with a Nucleophile in Different Solvents

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Relative Rate Constant (krel) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 1500 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1000 |

| Acetone | Polar Aprotic | 20.7 | 500 |

| Methanol | Polar Protic | 32.7 | 10 |

| Water | Polar Protic | 80.1 | 1 |

Docking and Molecular Recognition Studies (when related to its role as a building block in ligand synthesis)

"this compound" serves as a valuable chiral building block for the synthesis of more complex molecules with potential biological activity. The oxolane ring provides a defined three-dimensional scaffold, while the reactive iodomethyl group allows for the facile introduction of various functional groups through nucleophilic substitution. This versatility makes it an attractive starting material for the creation of ligands designed to interact with specific biological targets such as enzymes or receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and design, as it can help to elucidate the binding mode and estimate the binding affinity of a potential drug candidate nih.govnih.govnih.gov.

In a hypothetical scenario, "this compound" could be used to synthesize a library of candidate ligands. For instance, the iodomethyl group could be displaced by a variety of nucleophiles containing different pharmacophoric features. These newly synthesized ligands would then be subjected to in silico molecular docking studies against a protein target of interest.

The process would involve:

Preparation of the Ligand and Protein: The three-dimensional structures of the synthesized ligands and the target protein are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding pocket.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy is typically considered the most likely binding mode. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues mdpi.com.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the stability of the ligand-protein interaction over time and the dynamic behavior of the complex in a simulated physiological environment mdpi.comsemanticscholar.org.

Table 3: Hypothetical Docking Results for a Ligand Derived from "this compound" against a Protein Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Ligand A | -8.5 | Tyr84, Phe264, Asn152 | Hydrogen Bond, π-π Stacking, Hydrophobic |

| Ligand B | -7.9 | Leu27, Val111, Ala153 | Hydrophobic, van der Waals |

| Ligand C | -9.2 | Ser122, His240, Trp86 | Hydrogen Bond, π-Cation, Hydrophobic |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The ligands and protein target are not specified as no direct studies involving "this compound" as a building block for docked ligands were found in the cited literature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to 2-(Iodomethyl)-4-methyloxolane and its derivatives. While traditional methods may rely on the iodination of the corresponding alcohol, (4-methyl-tetrahydrofuran-2-yl)methanol, novel approaches could offer significant advantages.

One promising avenue is the exploration of catalytic C-H activation and functionalization of the more readily available 2,4-dimethyloxolane. chemistryviews.org This would represent a more atom-economical approach, avoiding the need for a pre-functionalized starting material. Additionally, asymmetric catalytic methods could provide access to enantiomerically pure forms of this compound, which are crucial for applications in medicinal chemistry and materials science. The development of enzymatic or chemoenzymatic routes could also offer highly selective and environmentally benign pathways to this compound and its chiral variants.

Further investigation into one-pot multi-component reactions could also yield innovative and efficient syntheses. For instance, a convergent approach where the oxolane ring is formed and the iodomethyl group is installed in a single synthetic operation would be highly desirable for streamlining the synthesis.

Development of Greener and More Sustainable Synthesis Methods

A significant future trend in the synthesis of this compound will be the integration of green chemistry principles. This will likely begin with the sustainable production of the 4-methyloxolane core. The parent compound, 2-methyloxolane (2-MeOx), is recognized as a bio-based solvent that can be derived from renewable resources such as levulinic acid, which in turn is produced from lignocellulosic biomass. nih.govresearchgate.net Future research could focus on adapting these bio-based routes to produce the 4-methyl substituted analogue.

The iodination step itself is another area for green innovation. Traditional iodination methods often employ stoichiometric reagents that can generate significant waste. Future research should focus on the development of catalytic iodination processes, potentially using recyclable catalysts or electro-organic synthesis to minimize waste. The use of greener solvents, such as bio-derived solvents or ionic liquids, in the synthesis and purification of this compound will also be a key aspect of making its production more sustainable.

| Parameter | Traditional Approach | Greener Future Approach |

| Starting Material | Petroleum-based | Bio-based (from lignocellulose) |

| Iodination Reagent | Stoichiometric (e.g., I2/PPh3) | Catalytic or electro-catalytic |

| Solvent | Volatile organic solvents | Bio-based solvents, ionic liquids |

| Waste Generation | High | Minimized, with potential for recycling |

Discovery of Unprecedented Reactivity Patterns

While the primary reactivity of this compound is expected to be dominated by the carbon-iodine bond, future research may uncover novel and unexpected reaction pathways. The interaction between the oxolane ring and the iodomethyl group could lead to unique reactivity under specific conditions.

For example, studies could explore radical-mediated reactions initiated at the C-I bond. The resulting radical species could undergo intramolecular cyclizations or rearrangements, leading to the formation of complex polycyclic structures. Furthermore, the influence of the 4-methyl group on the stereochemical outcome of reactions at the 2-position warrants detailed investigation.

The development of novel catalytic systems could also unlock new reactivity. For instance, transition metal-catalyzed cross-coupling reactions using this compound as an electrophile could provide access to a wide range of functionalized oxolanes that are not accessible through traditional methods.

Expansion of Synthetic Utility in Emerging Fields

The potential applications of this compound as a synthetic building block are vast and largely unexplored. Future research will likely focus on leveraging its unique structural features for the synthesis of complex molecules in emerging scientific fields.

In medicinal chemistry, the 4-methyloxolane scaffold can be found in a number of biologically active natural products. The ability to introduce this moiety with a reactive handle for further functionalization makes this compound a valuable intermediate for the synthesis of novel drug candidates. Its incorporation could modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

In the field of materials science, the incorporation of the 4-methyloxolane unit into polymers or liquid crystals could impart unique properties. The stereochemistry of the oxolane ring could be used to control the three-dimensional structure of macromolecules, influencing their physical and optical properties.

Advanced Characterization Techniques and Methodologies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and designing new applications. Future research should employ advanced characterization techniques to gain deeper insights into its molecular properties.

Advanced nuclear magnetic resonance (NMR) techniques, such as multi-dimensional NMR and computational predictions, can provide detailed information about the stereochemistry and conformational preferences of the oxolane ring. rsc.orgnp-mrd.org High-resolution mass spectrometry (MS) will be essential for confirming the molecular formula and for fragmentation studies to understand its stability. documentsdelivered.com

Computational modeling and theoretical calculations will play an increasingly important role in complementing experimental data. Density functional theory (DFT) calculations can be used to predict spectroscopic properties, reaction mechanisms, and thermodynamic stabilities of different conformers and transition states, providing a powerful tool for understanding and predicting the behavior of this molecule.

| Technique | Information Gained |

| Multi-dimensional NMR | Detailed stereochemistry, conformational analysis |

| High-Resolution MS | Accurate mass, fragmentation patterns |

| Computational Modeling (DFT) | Predicted spectra, reaction energetics, conformational stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.